3-Bromo-4-chloro-6-fluoroquinoline

Cross-coupling Sequential functionalization Site-selectivity

Sourcing a single polyhalogenated quinoline scaffold with predictable, site-selective reactivity remains a bottleneck in heterocycle-focused medicinal chemistry programs. 3-Bromo-4-chloro-6-fluoroquinoline directly addresses this challenge: • Enables sequential Pd-catalyzed functionalization via the labile C3-Br bond first, followed by C4-Cl under controlled conditions, eliminating protecting-group steps. • The non-reactive C6-F substituent preserves electronic tuning of the quinoline core for kinase or antiparasitic SAR studies. • Supplied at ≥97% purity with full analytical documentation (NMR, HPLC, LC-MS) for immediate integration into hit-to-lead synthesis workflows.

Molecular Formula C9H4BrClFN
Molecular Weight 260.49
CAS No. 1204810-93-4
Cat. No. B598326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chloro-6-fluoroquinoline
CAS1204810-93-4
Synonyms3-Bromo-4-chloro-6-fluoroquinoline
Molecular FormulaC9H4BrClFN
Molecular Weight260.49
Structural Identifiers
SMILESC1=CC2=NC=C(C(=C2C=C1F)Cl)Br
InChIInChI=1S/C9H4BrClFN/c10-7-4-13-8-2-1-5(12)3-6(8)9(7)11/h1-4H
InChIKeyNYHQVBUXWYXYLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-chloro-6-fluoroquinoline Scaffold Overview


3-Bromo-4-chloro-6-fluoroquinoline (CAS 1204810-93-4) is a polyhalogenated quinoline derivative featuring bromine at the C3 position, chlorine at C4, and fluorine at C6 on the quinoline core . With a molecular formula of C₉H₄BrClFN and a molecular weight of 260.49 g/mol, this compound belongs to a class of heterocyclic building blocks valued for their versatility in palladium-catalyzed cross-coupling reactions and potential biological activity modulation . The compound is available from commercial suppliers as a research chemical with typical purities of 97% or higher .

1
Polyhalogenated quinoline scaffold for sequential Pd-catalyzed cross-coupling
2
Commercial research chemical with typically reported purity for synthesis screening
3
Halogen topology supports structure-activity relationship exploration in lead design

3-Bromo-4-chloro-6-fluoroquinoline Unmatched Reactivity


The specific substitution pattern of 3-Bromo-4-chloro-6-fluoroquinoline—with a bromine atom at C3, chlorine at C4, and fluorine at C6—confers a unique reactivity profile that simpler mono- or di-halogenated quinoline analogs lack [1]. In cross-coupling chemistry, the presence of three distinct halogen atoms with differing bond dissociation energies (C–Br < C–Cl ≪ C–F) enables sequential, site-selective functionalization that is unattainable with compounds such as 4-chloro-6-fluoroquinoline or 3-bromo-6-fluoroquinoline [1]. For medicinal chemistry applications, the electronic and steric effects imparted by this precise halogen arrangement can critically influence target binding, as demonstrated in structure-activity relationship studies of related 6-fluoroquinoline derivatives where halogen position dictated antiplasmodial potency by over an order of magnitude [2]. Consequently, substituting this compound with a generic alternative lacking the identical halogen topology would compromise synthetic versatility and potentially abolish desired biological activity.

Topology Mono- or di-halogenated quinoline analogs lack the orthogonal C3–Br/C4–Cl reactivity needed for sequential functionalization
Potency SAR evidence in related 6-fluoroquinolines shows halogen position can shift antiplasmodial response by over an order of magnitude
Supply Closely related analogs such as 6-methoxy or 6-trifluoromethoxy derivatives have limited commercial availability, increasing procurement risk

3-Bromo-4-chloro-6-fluoroquinoline Comparative Evidence


Site-Selective Cross-Coupling Reactivity

Based on established reactivity trends in polyhalogenated quinoline systems, the C–Br bond in 3-bromo-4-chloro-6-fluoroquinoline exhibits substantially higher reactivity toward oxidative addition in Pd-catalyzed cross-coupling compared to the C–Cl bond [1]. This difference enables exclusive coupling at the C3 position under mild conditions while leaving the C4 chloride intact for subsequent functionalization. In contrast, analogs such as 4-chloro-6-fluoroquinoline lack this orthogonal reactivity, limiting derivatization to a single site [1].

Site-Selective Reactivity
Class-level inference
C3–Br oxidative addition outcompetes C4–Cl under mild Pd conditions; C6–F essentially inert
Supports sequential coupling strategy workflow
Qualitative trend derived from polyhalogenated quinoline data; verify site-selectivity under your conditions
Cross-coupling Sequential functionalization Site-selectivity Palladium catalysis

Physicochemical Drug-Likeness Profile

Computational predictions indicate that 3-bromo-4-chloro-6-fluoroquinoline possesses physicochemical properties consistent with drug-like oral bioavailability. The compound exhibits zero violations of Lipinski's Rule of Five, with a molecular weight of 260.49 g/mol (<500), a predicted cLogP of approximately 4.06–4.12, and a topological polar surface area (tPSA) of 71.09 Ų [1][2]. In comparison, the simpler analog 4-chloro-6-fluoroquinoline (MW 181.59 g/mol) has a lower molecular weight but also a lower tPSA, potentially affecting solubility and permeability differently .

Drug-Likeness Profile
Class-level inference
MW 260.49 g/mol; cLogP 4.06–4.12; tPSA 71.09 Ų; 0 Lipinski violations
Reported in silico parameters align with oral lead-like space
In silico predictions require experimental ADME validation
Drug-likeness Lipinski's Rule of Five Physicochemical properties ADME

Commercial Availability and Purity

3-Bromo-4-chloro-6-fluoroquinoline is commercially available from multiple reputable suppliers with a specified purity of ≥97% . In contrast, closely related analogs such as 3-bromo-4-chloro-6-methoxyquinoline or 3-bromo-4-chloro-6-(trifluoromethoxy)quinoline have more limited commercial availability or require custom synthesis, potentially increasing procurement lead time and cost . The compound is cataloged under multiple identifiers including DTXSID50671168, MFCD13192958, and AldrichCPR designation, ensuring unambiguous sourcing .

Commercial Availability
Cross-study comparable
Typical purity 97% from multiple suppliers; limited stock for comparator analogs
Reduces sourcing risk and supports method development
Supplier catalog data 2024–2025; confirm lot-specific purity before use
Commercial sourcing Research chemical Purity Procurement

3-Bromo-4-chloro-6-fluoroquinoline Applications


Sequential Coupling for Quinoline Libraries

Utilize 3-bromo-4-chloro-6-fluoroquinoline as a versatile scaffold for building diverse quinoline libraries via sequential Pd-catalyzed cross-coupling. The orthogonal reactivity of the C3–Br and C4–Cl bonds allows for two distinct functionalization steps under controlled conditions, enabling the rapid generation of unsymmetrical 3,4-disubstituted-6-fluoroquinolines [1]. This approach is particularly valuable in medicinal chemistry hit-to-lead programs where systematic exploration of substitution vectors is required.

Kinase and Antiparasitic Lead Design

Leverage the 6-fluoroquinoline core with halogen handles at C3 and C4 as a starting point for designing kinase inhibitors or antiparasitic agents. Structure-activity relationship studies on related 6-fluoroquinoline derivatives have established that halogen substitution patterns significantly modulate antiplasmodial activity, with potency variations exceeding one order of magnitude depending on the specific halogen and position [2]. The compound's drug-like physicochemical profile (zero Lipinski violations) further supports its use as a lead-like scaffold [3].

Transition Metal Ligand Synthesis

Employ 3-bromo-4-chloro-6-fluoroquinoline in the synthesis of bidentate or multidentate ligands for transition metal catalysis or luminescent materials. Sequential Suzuki coupling can install aryl or heteroaryl groups at C3 and C4, followed by optional transformation of the C6 fluorine via nucleophilic aromatic substitution (SNAr) or nickel-catalyzed cross-coupling, yielding highly functionalized quinoline ligands [1][4].

Analytical Reference Standard & Method Development

Use 3-bromo-4-chloro-6-fluoroquinoline as an analytical reference standard for HPLC, LC-MS, and NMR method development. The compound is available with certified purity (≥97%) and comprehensive analytical documentation including NMR, HPLC, and LC-MS data from multiple suppliers, making it suitable for qualifying analytical protocols and establishing retention time libraries .

Application
Selection Property
Validation Focus
Sequential coupling for quinoline libraries
Orthogonal C3–Br/C4–Cl reactivity
Site-selectivity verification under planned catalytic conditions
Kinase and antiparasitic lead design
Halogen-dependent SAR modulation potential
Target-engagement and cellular potency endpoints
Transition metal ligand synthesis
Multi-site derivatization via cross-coupling and SNAr
Coordination behavior and stability of derived ligands
Analytical reference standard and method development
Commercial purity documentation and multi-supplier sourcing
Method qualification and retention time library consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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